molecular formula C10H19O6PS2 B12798735 (1S,3S)-Isomalathion CAS No. 141280-06-0

(1S,3S)-Isomalathion

Cat. No.: B12798735
CAS No.: 141280-06-0
M. Wt: 330.4 g/mol
InChI Key: LPQDGVLVYVULMX-CLBCNEFWSA-N
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Description

(1S,3S)-Isomalathion is an organophosphate compound that is a stereoisomer of malathion. It is primarily known for its use as an insecticide and acaricide. The compound is characterized by its ability to inhibit acetylcholinesterase, an enzyme essential for the proper functioning of the nervous system in insects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-Isomalathion typically involves the stereoselective synthesis of malathion followed by the separation of its stereoisomers. The process begins with the reaction of diethyl maleate with dimethyl dithiophosphoric acid to form malathion. The stereoisomers are then separated using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis of malathion followed by the use of advanced chromatographic methods to isolate the (1S,3S) stereoisomer. The process is optimized for high yield and purity to ensure the effectiveness of the compound as an insecticide.

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-Isomalathion undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form malaoxon, a more potent acetylcholinesterase inhibitor.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form diethyl fumarate and dimethyl dithiophosphoric acid.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly with nucleophiles such as hydroxide ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with hydrochloric acid or sodium hydroxide being commonly used.

    Substitution: Nucleophilic substitution reactions often occur under basic conditions with reagents like sodium hydroxide.

Major Products

    Oxidation: Malaoxon

    Hydrolysis: Diethyl fumarate and dimethyl dithiophosphoric acid

    Substitution: Various substituted phosphorothioates depending on the nucleophile used

Scientific Research Applications

(1S,3S)-Isomalathion has several scientific research applications across various fields:

    Chemistry: Used as a model compound to study stereoselective reactions and the behavior of organophosphates.

    Biology: Employed in studies investigating the effects of acetylcholinesterase inhibitors on insect nervous systems.

    Medicine: Research into potential therapeutic uses of acetylcholinesterase inhibitors for conditions such as Alzheimer’s disease.

    Industry: Utilized in the development of more effective and selective insecticides and acaricides.

Mechanism of Action

(1S,3S)-Isomalathion exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine, leading to continuous nerve signal transmission, paralysis, and eventually death in insects. The molecular target is the active site of acetylcholinesterase, where this compound forms a covalent bond, preventing the enzyme from functioning properly.

Comparison with Similar Compounds

Similar Compounds

    Malathion: The parent compound of (1S,3S)-Isomalathion, used widely as an insecticide.

    Malaoxon: The oxidized form of malathion, more potent as an acetylcholinesterase inhibitor.

    Parathion: Another organophosphate insecticide with a similar mechanism of action.

Uniqueness

This compound is unique due to its specific stereochemistry, which can influence its biological activity and selectivity. The (1S,3S) configuration may result in different binding affinities and inhibition kinetics compared to other stereoisomers or related compounds, making it a valuable compound for research and industrial applications.

Properties

CAS No.

141280-06-0

Molecular Formula

C10H19O6PS2

Molecular Weight

330.4 g/mol

IUPAC Name

diethyl (2S)-2-[methoxy(methylsulfanyl)phosphoryl]sulfanylbutanedioate

InChI

InChI=1S/C10H19O6PS2/c1-5-15-9(11)7-8(10(12)16-6-2)19-17(13,14-3)18-4/h8H,5-7H2,1-4H3/t8-,17?/m0/s1

InChI Key

LPQDGVLVYVULMX-CLBCNEFWSA-N

Isomeric SMILES

CCOC(=O)C[C@@H](C(=O)OCC)SP(=O)(OC)SC

Canonical SMILES

CCOC(=O)CC(C(=O)OCC)SP(=O)(OC)SC

Origin of Product

United States

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